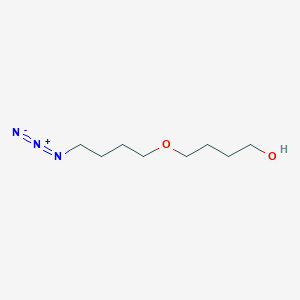

4-(4-Azidobutoxy)butan-1-ol

Description

4-(4-Azidobutoxy)butan-1-ol is a bifunctional compound featuring an azide (-N₃) group within a butoxy chain and a hydroxyl (-OH) group at the terminal position. This structure enables dual reactivity: the azide participates in Click Chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), while the hydroxyl group allows for further derivatization, such as esterification or etherification .

Properties

Molecular Formula |

C8H17N3O2 |

|---|---|

Molecular Weight |

187.24 g/mol |

IUPAC Name |

4-(4-azidobutoxy)butan-1-ol |

InChI |

InChI=1S/C8H17N3O2/c9-11-10-5-1-3-7-13-8-4-2-6-12/h12H,1-8H2 |

InChI Key |

ZMGXYCUXGPFKLW-UHFFFAOYSA-N |

Canonical SMILES |

C(CCOCCCCO)CN=[N+]=[N-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Azidobutoxy)butan-1-ol typically involves a multi-step process. One common method starts with the reaction of 4-bromobutan-1-ol with sodium azide to form 4-azidobutan-1-ol. This intermediate is then reacted with 1,4-dibromobutane under basic conditions to yield 4-(4-Azidobutoxy)butan-1-ol .

Industrial Production Methods

While specific industrial production methods for 4-(4-Azidobutoxy)butan-1-ol are not well-documented, the general approach would involve optimizing the laboratory synthesis for larger scale production. This would include considerations for reaction efficiency, cost of reagents, and safety measures to handle azide compounds.

Chemical Reactions Analysis

Types of Reactions

4-(4-Azidobutoxy)butan-1-ol can undergo various chemical reactions, including:

Substitution: The azido group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Potassium dichromate in acidic conditions.

Reduction: Hydrogen gas with palladium catalyst.

Substitution: Sodium azide for azido group introduction.

Major Products

Oxidation: Aldehydes or carboxylic acids.

Reduction: Amines.

Substitution: Various azido derivatives.

Scientific Research Applications

4-(4-Azidobutoxy)butan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Azidobutoxy)butan-1-ol largely depends on the specific application. In click chemistry, the azido group reacts with alkynes to form stable triazole rings, facilitating the conjugation of biomolecules . The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and solubility .

Comparison with Similar Compounds

4-Azidobutan-1-ol

- Structure : Linear chain with terminal -OH and -N₃ groups (C₄H₉N₃O) .

- Key Properties :

- Applications : Used as a linker in proteomics and polymer chemistry due to its bifunctionality .

- Distinction from Target Compound : Lacks the ether-linked butoxy chain, reducing steric bulk and limiting backbone flexibility compared to 4-(4-Azidobutoxy)butan-1-ol.

4-(n-Heptyloxy)butan-1-ol

4-(1-Trityl-1H-imidazol-4-yl)butan-1-ol

- Structure: Butanol chain linked to a trityl-protected imidazole ring .

- Key Properties :

- Comparison :

- The imidazole and trityl groups enable applications in medicinal chemistry (e.g., kinase inhibitors), contrasting with the azide’s role in bioorthogonal chemistry.

- Bulkier structure reduces solubility in polar solvents compared to the azidobutoxy derivative.

4-(Propan-2-ylamino)butan-1-ol

- Structure: Butanol with a secondary amine (-NH-C₃H₇) .

- Key Properties: Reactivity: Amino group participates in Schiff base formation or salt generation. Applications: Neuroprotective agent and plant growth promoter .

- Comparison :

- The amine group offers basicity and hydrogen-bonding capacity, differing from the azide’s electrophilic reactivity.

- Lacks Click Chemistry utility but excels in biological interactions.

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.